- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

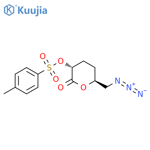

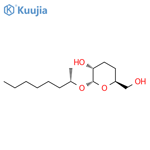

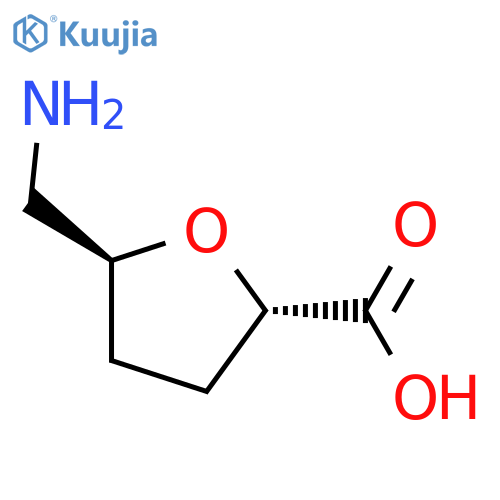

1260092-23-6 structure

Nome do Produto:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

N.o CAS:1260092-23-6

MF:C6H11NO3

MW:145.156441926956

MDL:MFCD19215882

CID:5242669

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-

- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)

- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

-

- MDL: MFCD19215882

- Inchi: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1

- Chave InChI: RZMLFDPCVRKIQV-WHFBIAKZSA-N

- SMILES: C([C@@H]1CC[C@@H](CN)O1)(=O)O

Propriedades Experimentais

- Densidade: 1.243±0.06 g/cm3(Predicted)

- Ponto de ebulição: 313.7±27.0 °C(Predicted)

- pka: 3.31±0.40(Predicted)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262514-1.0g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-262514-1g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1g |

$0.0 | 2023-09-14 |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Método de produção 4

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Método de produção 6

Condições de reacção

1.1 Solvents: Pyridine ; 20 h, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Método de produção 7

Condições de reacção

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Método de produção 8

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referência

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials

- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal

- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)

- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside

- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid

- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate

- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one

- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-

- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Literatura Relacionada

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos Ácidos de açúcar e derivados

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos Carboidratos e conjugados de carboidratos Ácidos de açúcar e derivados

1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) Produtos relacionados

- 1693726-27-0(1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid)

- 95299-17-5(methyl 2-(2,4-difluorophenyl)acetate)

- 1449008-17-6(2,5-Dichloro-1-methylpyridin-4(1H)-one)

- 1158290-89-1((4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride)

- 930994-63-1(N-(1-cyanocyclohexyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide)

- 2228695-75-6(2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene)

- 1261616-13-0(6-Fluoro-3-(2,4,5-trichlorophenyl)-2-(trifluoromethyl)pyridine)

- 1008040-45-6(5-(1-carboxy-2-methylbutyl)sulfamoyl-2-chlorobenzoic acid)

- 1340514-42-2(methyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)pentanoate)

- 1101905-25-2(2-Amino-N-(5-methyl-thiazol-2-yl)-propionamide)

Fornecedores recomendados

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Wuhan Comings Biotechnology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente